Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)-
Description
Contextualizing N-(5-Bromo-2-Pyridinyl)-N'-(2-Phenylethyl)-Thiourea Within Antiviral Research Paradigms
Thiourea derivatives have emerged as pivotal scaffolds in antiviral drug design due to their ability to form hydrogen bonds and hydrophobic interactions with conserved regions of viral enzymes. N-(5-Bromo-2-pyridinyl)-N'-(2-phenylethyl)-thiourea belongs to a subclass of PETT analogs specifically engineered to inhibit HIV-1 RT, a key enzyme in viral replication. The bromine atom at the 5-position of the pyridinyl ring enhances electron-withdrawing effects, stabilizing the thiourea moiety’s interaction with residues in the NNRTI binding pocket, such as Tyr181 and Lys101. This structural feature distinguishes it from earlier PETT derivatives, which lacked halogen substitutions and exhibited reduced efficacy against mutant RT strains.
The compound’s design aligns with the broader objective of developing non-spermicidal microbicides capable of inactivating cell-free and cell-associated HIV-1 in mucosal environments. Its mechanism involves competitive inhibition of RT, preventing the conversion of viral RNA to DNA during early infection stages. Computational modeling studies reveal a binding affinity (Ki = 0.07 µM) comparable to second-generation NNRTIs, with a unique ability to accommodate conformational changes induced by resistance-associated mutations like Y181C and V106A.
Historical Evolution of Phenethylthiazolylthiourea (PETT) Analogs in Medicinal Chemistry
The PETT analog lineage originated in the mid-1990s with N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, a lead compound exhibiting submicromolar activity against HIV-1 RT. Early structure-activity relationship (SAR) studies identified four structural quadrants critical for optimization:
- Phenethyl group : Modifications here influenced pharmacokinetic properties and cellular uptake.
- Thiazolyl/heterocyclic moiety : Replacement with pyridyl groups improved solubility and binding affinity.
- Thiourea linker : Essential for hydrogen bonding with RT backbone atoms.
- Substituents on aromatic rings : Halogenation (e.g., bromine) enhanced potency against drug-resistant variants.
The introduction of bromopyridyl thioureas marked a paradigm shift. For example, N-[2-(2-methylpiperidinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (compound 4) achieved an IC50 of <0.001 µM in peripheral blood mononuclear cells (PBMCs), surpassing the activity of first-line agents like nevirapine. Subsequent iterations incorporated fluoroethyl and phenoxyethyl linkers, further improving efficacy against multidrug-resistant HIV-1 strains.
Key Milestones in PETT Analog Development
- 1995 : Discovery of PETT-1 (ED50 = 1.3 µM).
- 1998 : Rational design of bromopyridyl thioureas with IC50 values <1 nM.
- 2000 : Fluorinated derivatives (e.g., β-fluoro[2-phenethyl]-N'-[2-(5-bromopyridyl)]-thiourea) demonstrated subnanomolar activity and selectivity indices >30,000.
- 2005 : PHI-236, a dimethoxy-substituted bromopyridyl thiourea, showed prophylactic efficacy in humanized mouse models.
This evolution underscores the compound’s role as a bridge between first-generation PETT analogs and modern NNRTIs, combining structural insights from crystallography and computational modeling to address persistent challenges in HIV treatment.
Properties
CAS No. |
149487-00-3 |
|---|---|
Molecular Formula |
C14H14BrN3S |
Molecular Weight |
336.25 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14BrN3S/c15-12-6-7-13(17-10-12)18-14(19)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,16,17,18,19) |
InChI Key |
FKDHVFZSRUETTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the specific compound Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- , exploring its biological activity through various studies and research findings.
Overview of Thiourea Derivatives
Thioureas are organic compounds characterized by the presence of the thiourea functional group (-NH-C(=S)-NH-). Their structural versatility allows for modifications that can enhance biological activity. The compound in focus contains a bromine substituent on the pyridine ring and a phenylethyl moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that certain thiourea derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth at minimal concentrations (6 mg/ml) against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (mg/ml) |
|---|---|---|
| Thiourea Derivative A | Bacillus cereus | 6 |
| Thiourea Derivative B | Salmonella typhi | 6 |
| Thiourea Derivative C | Escherichia coli | 6 |
Antiviral Activity
Thiourea derivatives have also been explored for their antiviral properties, particularly as inhibitors of HIV-1 reverse transcriptase (RT). A notable derivative, N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), demonstrated high binding affinity (Ki = 0.07 µM) and robust anti-HIV activity (IC50 < 0.001 µM) against both wild-type and clinical isolate strains . This suggests that modifications to the thiourea structure can lead to enhanced antiviral efficacy.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. Various compounds have shown significant cytotoxic effects against cancer cell lines with IC50 values ranging from 1.50 µM to 20 µM. For example, one study highlighted a bis-thiourea structure that effectively inhibited human leukemia cell lines at low concentrations .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 225 | Moderate Efficacy |
| HCT-116 (Colon Cancer) | 3 - 14 | High Efficacy |
| Leukemia Cells | 1.50 | Very High Efficacy |
The biological activity of thioureas is attributed to several mechanisms:
- Enzyme Inhibition : Thioureas can bind to enzyme active sites, inhibiting their function.
- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting its structure and function.
- Signal Transduction Modulation : Thioureas can influence cellular signaling pathways, affecting processes such as apoptosis and proliferation .
Case Studies
- Antimicrobial Study : A study assessed the antibacterial activity of several thiourea derivatives against Bacillus cereus, demonstrating significant inhibition at low concentrations .
- Antiviral Research : The efficacy of PHI-236 as an HIV-1 RT inhibitor was evaluated through binding affinity assays and cytotoxicity tests, confirming its potential as a therapeutic agent .
- Anticancer Evaluation : A series of thiourea derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell growth with minimal toxicity to normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H17BrFN5S
- Molecular Weight : 422.3 g/mol
- IUPAC Name : 1-(5-bromopyridin-2-yl)-3-[2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl]thiourea
This structural complexity contributes to its varied reactivity and biological activity.
Medicinal Applications
1. HIV Inhibition
A notable application of thiourea derivatives is in the development of antiviral agents. The compound has been explored as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI). Research indicates that derivatives like PHI-236 , which is structurally similar, exhibit high binding affinity and potent anti-HIV activity against both wild-type and drug-resistant strains. The efficacy of these compounds in preventing systemic infection in models further highlights their potential as microbicides for HIV prevention .
2. Anticancer Properties
Thiourea derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and modulation of signal transduction pathways. For instance, certain thioureas have shown promise in inhibiting specific kinases involved in cancer progression.
Biochemical Applications
1. Enzyme Inhibition
Thioureas are known to act as enzyme inhibitors, which can be beneficial in biochemical research. They can bind to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in studying enzyme mechanisms and developing therapeutic agents for diseases associated with enzyme dysregulation .
2. Coordination Chemistry
In coordination chemistry, thiourea derivatives serve as ligands that can form complexes with metal ions. This application is crucial in catalysis and materials science, where metal-thiourea complexes may exhibit unique catalytic properties or serve as precursors for the synthesis of novel materials .
Industrial Applications
1. Synthesis Intermediates
In the chemical industry, thiourea derivatives are widely used as intermediates in the synthesis of various organic compounds. Their ability to participate in nucleophilic substitution reactions makes them valuable building blocks for producing pharmaceuticals, agrochemicals, and specialty chemicals .
2. Polymer Production
Thioureas are also utilized in the production of polymers and dyes. Their reactivity allows them to be incorporated into polymer chains or used as colorants, enhancing the functional properties of materials .
Comparative Analysis with Other Thiourea Derivatives
| Property/Compound | N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- | N-(2-pyridinyl)-N'-(2-phenylethyl)- | N-(4-methyl-2-pyridinyl)-N'-(2-(4-cyano-2-fluorophenyl)ethyl)- |
|---|---|---|---|
| Bromine Substituent | Yes | No | No |
| Cyano Group | Yes | No | Yes |
| Fluorine Substituent | Yes | No | Yes |
| Antiviral Activity | High | Moderate | Low |
| Anticancer Activity | High | Moderate | Moderate |
This table illustrates the comparative advantages of N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- over other derivatives concerning biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
The following section provides a detailed comparison of Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Analogues
Table 1: Key Structural Features and Molecular Properties
Anti-HIV Activity
- LY73497 : Exhibits EC₅₀ = 0.8 μM against HIV-1 RT, attributed to the phenylethyl-thiazolyl motif. SAR studies indicate that replacing thiazolyl with pyridine (as in the target compound) retains activity but requires electron-withdrawing substituents (e.g., Br) at the ortho/meta positions of the aryl group .
- However, its anti-HIV activity remains unquantified in the available literature .
Antimicrobial Activity
- N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea : Demonstrates MIC = 6.25 μg/mL against Candida albicans, outperforming fluconazole. The nitro and chloro groups synergize to disrupt fungal membranes .
- Target Compound: No direct antimicrobial data are reported, but the bromopyridinyl group may confer moderate activity based on analogous compounds .
Toxicity Profiles
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
- Hydrogen Bonding : The target compound’s pyridinyl and phenylethyl groups likely participate in N–H⋯S and C–H⋯π interactions, stabilizing crystal packing .
- Resonance Effects : The thiourea moiety (C=S) exhibits partial double-bond character (bond length ~1.67 Å), consistent with resonance stabilization observed in N-aroyl thioureas .
Q & A
Q. How can structure-activity relationship (SAR) studies integrate crystallographic data?
- Integration Strategy : Co-crystallize the compound with RT to resolve binding modes (X-ray crystallography, 2.5–3.0 Å resolution). Correlate with SAR data to identify critical substituent interactions .
Tables for Comparative Analysis
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Method | Reference |
|---|---|---|---|
| Molecular Weight | ~378.3 g/mol | HRMS | |
| LogP | ~3.2 (predicted) | ChemDraw | |
| Solubility (DMSO) | >10 mM | HPLC-UV |
Table 2 : Bioactivity Comparison with Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
